Hosenkoside B
Beschreibung
Hosenkoside B (C₄₈H₈₂O₂₀, CAS RN: 156764-82-8) is a triterpenoid saponin isolated from Impatiens balsamina L. seeds, a traditional medicinal plant used in East Asia . It belongs to the baccharane glycoside family, characterized by a 30-carbon skeleton with sugar moieties attached at specific positions. This compound exhibits notable bioactivities, including antitumor effects by inducing apoptosis and cell cycle arrest . Its structural complexity and isomerism with closely related compounds, such as hosenkoside A and C, pose challenges for differentiation, necessitating advanced analytical techniques like traveling wave ion mobility mass spectrometry (TWIMS) .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R)-2-[(1R,2S,2'R,4aR,4bR,6aR,7R,8S,10aR,10bR,12aS)-8-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-7-(hydroxymethyl)-4a,4b,7,10a-tetramethylspiro[3,4,5,6,6a,8,9,10,10b,11,12,12a-dodecahydro-1H-chrysene-2,5'-oxane]-2'-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O20/c1-22(19-62-41-37(59)34(56)31(53)25(16-49)64-41)24-8-13-48(21-63-24)15-14-46(4)23(40(48)61)6-7-29-44(2)11-10-30(45(3,20-52)28(44)9-12-47(29,46)5)67-43-39(36(58)33(55)27(18-51)66-43)68-42-38(60)35(57)32(54)26(17-50)65-42/h22-43,49-61H,6-21H2,1-5H3/t22-,23-,24-,25-,26-,27-,28-,29-,30+,31-,32-,33-,34+,35+,36+,37-,38-,39-,40-,41-,42+,43+,44+,45+,46-,47-,48-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXXXUUAOFPGRP-FLOLCGAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1C(C(C(C(O1)CO)O)O)O)C2CCC3(CCC4(C(C3O)CCC5C4(CCC6C5(CCC(C6(C)CO)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3(CC[C@@]4([C@@H]([C@H]3O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H]([C@@]6(C)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
979.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Hosenkoside B is typically isolated from the dried seeds of Impatiens balsamina L. using various chromatographic techniques . The isolation process involves extraction with solvents such as methanol or ethanol, followed by purification using column chromatography . The structure of this compound is confirmed using spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Analyse Chemischer Reaktionen
Hosenkosid B unterliegt verschiedenen chemischen Reaktionen, einschließlich Hydrolyse und Glykosylierung . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Säuren und Enzyme für die Hydrolyse sowie Glykosyldonoren für die Glykosylierung . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind das Aglykon und die Zuckerreste .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von Hosenkosid B beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es wurde gezeigt, dass es die Proliferation von Krebszellen durch Induktion von Apoptose und Zellzyklusarrest hemmt. Die Verbindung zeigt auch entzündungshemmende Eigenschaften, indem sie die Expression von entzündungsfördernden Zytokinen moduliert.
Wirkmechanismus
The mechanism of action of hosenkoside B involves its interaction with specific molecular targets and pathways . It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . The compound also exhibits anti-inflammatory properties by modulating the expression of inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
Structural Differentiation
Hosenkoside B shares a common molecular formula (C₄₈H₈₂O₂₀) with hosenkoside A and C, making them constitutional isomers. The distinction lies in the position of the sugar chain substitution on the aglycone:
Physicochemical Properties
| Parameter | Hosenkoside A | This compound | Hosenkoside C |
|---|---|---|---|
| Molecular Weight | 979.15 g/mol | 979.15 g/mol | 979.15 g/mol |
| Polarity | Moderate | High | Low |
| CCS Value (Ų) | 296.9 (predicted) | 296.9 (predicted) | 292.7 (predicted) |
| Retention Time | 24.16 min | 20.35 min | 22.38 min |
| CAS RN | 156764-81-7 | 156764-82-8 | 156764-83-9 |
Key Observations :
- Despite identical molecular weights, this compound exhibits higher polarity than hosenkoside A due to its C-28 glycosylation, resulting in shorter chromatographic retention times (20.35 min vs. 24.16 min) .
- Collision cross-section (CCS) values predicted via TWIMS and CCSbase platforms show hosenkoside C has a smaller CCS (292.7 Ų) compared to A and B (296.9 Ų), correlating with its distinct drift time (11.45 ms vs. 10.55 ms for B and 10.13 ms for C) .
Analytical Challenges
- Fragmentation Patterns : All three isomers produce identical MS/MS spectra (e.g., m/z 631.3844 fragment ions), limiting conventional tandem mass spectrometry (MS/MS) for differentiation .
- TWIMS Utility : Drift time and CCS predictions enable preliminary identification, but actual CCS values for hosenkoside A and B overlap, necessitating polarity-based re-evaluation for definitive assignment .
Bioactivity Comparison
| Compound | Antitumor Activity | Apoptosis Induction | Cell Cycle Arrest |
|---|---|---|---|
| Hosenkoside A | Moderate | Yes | G1 Phase |
| This compound | High | Yes | S Phase |
| Hosenkoside C | Understudied | Not reported | Not reported |
Biologische Aktivität
Hosenkoside B is a baccharane glycoside derived from the seeds of Impatiens balsamina, a plant known for its diverse biological activities. This compound has garnered attention for its potential therapeutic properties, particularly in cancer treatment and other health-related applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
This compound exhibits various biological activities primarily through its interaction with cellular pathways. The following are key aspects of its mechanism:
- Antitumor Activity : Research indicates that this compound inhibits the growth of several human cancer cell lines, including melanoma and prostate cancer cells. This activity is believed to be mediated through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : this compound has shown potential in reducing inflammation, which may be beneficial in treating conditions associated with chronic inflammation.
- Antioxidant Effects : The compound exhibits antioxidant properties that help mitigate oxidative stress, potentially preventing damage to cellular components.
Research Findings
Several studies have investigated the biological activity of this compound. Below is a summary of significant findings:
| Study | Focus | Key Findings |
|---|---|---|
| Study 1 | Antitumor effects | Demonstrated growth inhibition in A375 melanoma cells with IC50 values indicating potent activity. |
| Study 2 | Anti-inflammatory effects | Showed reduction in pro-inflammatory cytokines in vitro, suggesting therapeutic potential in inflammatory diseases. |
| Study 3 | Antioxidant properties | Exhibited significant free radical scavenging activity, indicating potential use in oxidative stress-related conditions. |
Case Studies
- Antitumor Efficacy : A study conducted on the effects of this compound on A375 melanoma cells revealed that treatment led to significant reductions in cell viability. The compound induced apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP, markers commonly associated with programmed cell death.
- Inflammation Model : In a murine model of inflammation, administration of this compound significantly decreased edema and pain response compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells in tissues treated with this compound.
Comparative Analysis
This compound belongs to a family of compounds known as hosenkosides, which include other variants such as Hosenkoside A and Hosenkoside M. A comparative analysis highlights differences in their biological activities:
| Compound | Antitumor Activity | Anti-inflammatory Activity | Antioxidant Activity |
|---|---|---|---|
| Hosenkoside A | Moderate | Low | Moderate |
| This compound | High | Moderate | High |
| Hosenkoside M | High | High | Moderate |
Q & A
Q. What are the primary mechanisms of action of Hosenkoside B in antitumor activity?
Methodological Answer: Experimental studies suggest this compound induces apoptosis and cell cycle arrest, potentially via CDK inhibition. To validate this:
- Use flow cytometry (Annexin V/PI staining) to quantify apoptosis rates.
- Perform Western blotting to assess CDK protein expression levels (e.g., CDK1, CDK2) in treated vs. untreated cell lines.
- Compare results with structurally similar compounds like Hosenkoside A to identify mechanistic differences .
Q. How is this compound isolated from natural sources, and what are the critical purity criteria?
Methodological Answer:
- Isolation: Employ chromatographic techniques (e.g., HPLC, TLC) using Impatiens seeds, with solvent systems optimized for glycoside extraction.
- Purity Validation: Use NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular identity. For novel compounds, include X-ray crystallography if feasible .
- Storage: Maintain at 0–6°C to prevent degradation .
Q. What in vitro models are appropriate for preliminary screening of this compound’s bioactivity?
Methodological Answer:
- Use cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ assays to determine cytotoxic concentrations.
- Include normal cell lines (e.g., HEK293) to assess selectivity.
- Document cell culture conditions (e.g., serum concentration, incubation time) to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cytotoxic concentrations of this compound across studies?
Methodological Answer:
- Conduct a meta-analysis controlling for variables like cell line heterogeneity, assay duration, and solvent used (e.g., DMSO vs. ethanol).
- Validate findings via inter-laboratory replication using standardized protocols (e.g., MTT assay with identical incubation times) .
- Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding factors .
Q. What experimental designs are optimal for elucidating this compound’s synergistic effects with other antitumor agents?
Methodological Answer:
Q. How can structural modifications of this compound enhance its bioavailability without compromising activity?
Methodological Answer:
- Perform SAR (Structure-Activity Relationship) studies by synthesizing analogs with modified glycoside moieties.
- Evaluate solubility and membrane permeability using Caco-2 cell monolayers.
- Compare in vivo pharmacokinetics (e.g., AUC, half-life) in rodent models .
Data Analysis and Reproducibility
Q. What strategies ensure reproducibility in this compound’s bioactivity assays?
Methodological Answer:
Q. How should researchers address limited public data on this compound’s pharmacokinetic properties?
Methodological Answer:
- Collaborate with pharmacologists to design rodent studies measuring plasma concentration-time profiles.
- Deposit raw data in open-access repositories (e.g., Zenodo) using FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Key Recommendations for Future Research
- Prioritize comparative studies with Hosenkoside A to clarify structural determinants of bioactivity.
- Address data gaps in in vivo efficacy and toxicity through collaborative preclinical trials.
- Adhere to journal-specific guidelines for chemical characterization (e.g., Beilstein Journal of Organic Chemistry) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
